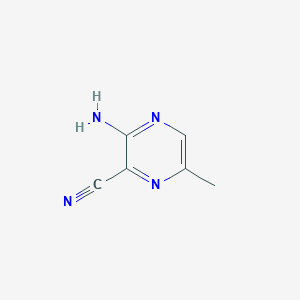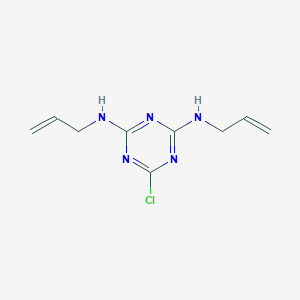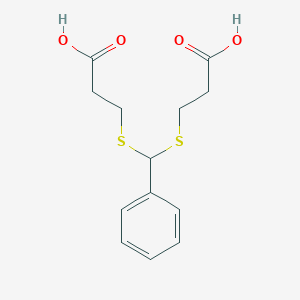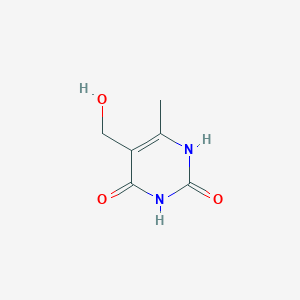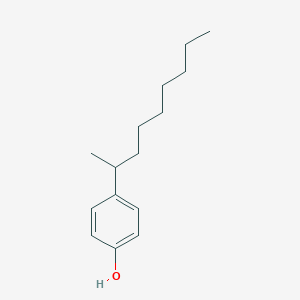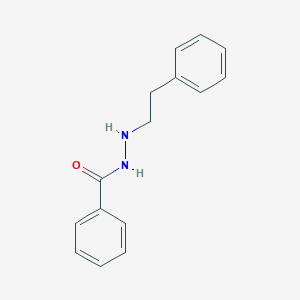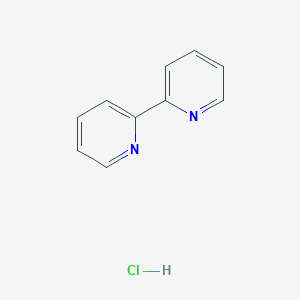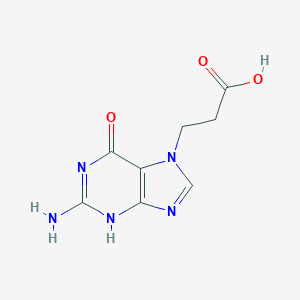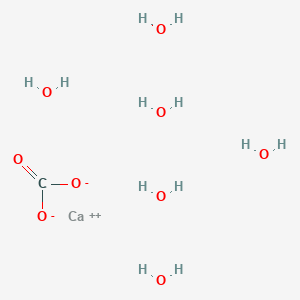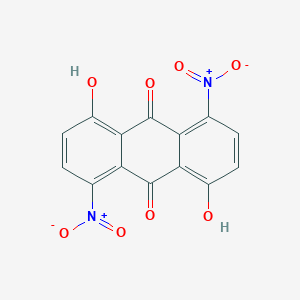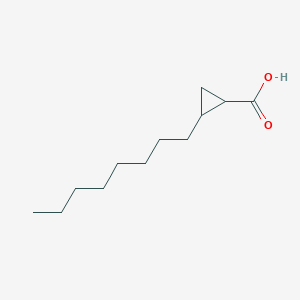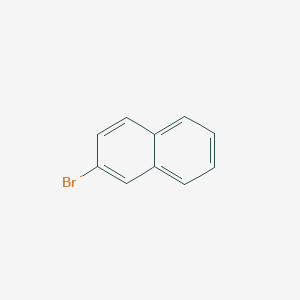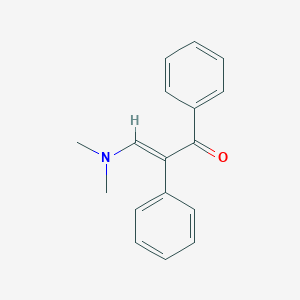
Holmium-164
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium-164 is a radioactive isotope of holmium that has gained significant attention in the field of scientific research. It is widely used as a tracer and radiolabeling agent for various biological and medical applications. Holmium-164 has a half-life of 29,000 years, making it an ideal candidate for long-term studies. In
Mecanismo De Acción
Holmium-164 decays through beta emission, releasing high-energy electrons that can penetrate tissues and cells. The electrons cause ionization and free radical formation, leading to DNA damage and cell death. This property of Holmium-164 is exploited in cancer therapy, where it is used to deliver a high dose of radiation to cancer cells while sparing the surrounding healthy tissues.
Efectos Bioquímicos Y Fisiológicos
Holmium-164 has been shown to have minimal biochemical and physiological effects on living organisms. It is rapidly eliminated from the body through the urine and feces, and its toxicity is low. However, high doses of Holmium-164 can cause radiation sickness and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Holmium-164 has several advantages for lab experiments. It has a long half-life, allowing for long-term studies. It emits high-energy electrons that can penetrate tissues and cells, making it an ideal candidate for cancer therapy. However, its use is limited by its radioactivity, which requires special handling and safety precautions.
Direcciones Futuras
Holmium-164 has several potential future directions in scientific research. It can be used to develop new radiopharmaceuticals for cancer therapy and imaging. It can also be used in environmental studies to track the movement of pollutants and nutrients in soil and water. Further research is needed to explore the full potential of Holmium-164 in scientific research.
Conclusion:
Holmium-164 is a revolutionary tool in scientific research, with its unique properties and applications. Its use in radiolabeling and cancer therapy has opened up new avenues for research and treatment. With further research and development, Holmium-164 has the potential to revolutionize several fields of science and medicine.
Métodos De Síntesis
Holmium-164 can be synthesized through the neutron activation process. It is produced by irradiating natural holmium with neutrons in a nuclear reactor. The resulting Holmium-164 is then separated from the other isotopes of holmium using various separation techniques.
Aplicaciones Científicas De Investigación
Holmium-164 is widely used in scientific research as a radiolabeling agent for various biological and medical applications. It is used to label proteins, antibodies, and other biomolecules to study their distribution and metabolism in living organisms. Holmium-164 is also used as a tracer in environmental studies to track the movement of water and nutrients in soil and plants.
Propiedades
Número CAS |
15749-97-0 |
|---|---|
Nombre del producto |
Holmium-164 |
Fórmula molecular |
Ho |
Peso molecular |
163.93024 g/mol |
Nombre IUPAC |
holmium-164 |
InChI |
InChI=1S/Ho/i1-1 |
Clave InChI |
KJZYNXUDTRRSPN-BJUDXGSMSA-N |
SMILES isomérico |
[164Ho] |
SMILES |
[Ho] |
SMILES canónico |
[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



